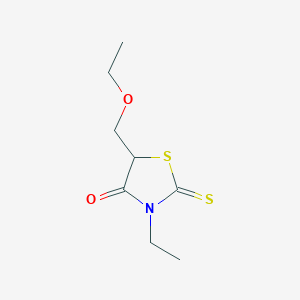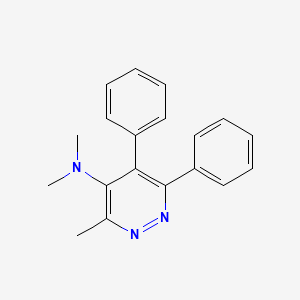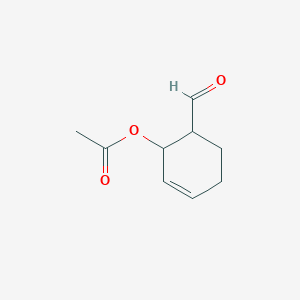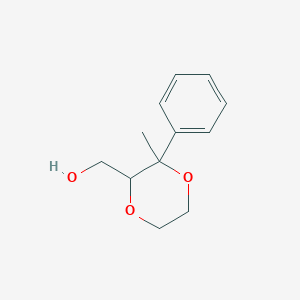
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound features a phenyl group and a methyl group attached to the dioxane ring, making it a unique derivative of dioxane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol can be synthesized through the acetalization of carbonyl compounds with diols. One common method involves the reaction of a phenyl-substituted ketone with 1,3-propanediol in the presence of an acid catalyst. The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are often employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of phenyl-substituted carbonyl compounds.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative without the phenyl and methyl substitutions.
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
4-Methyl-1,3-dioxane: A similar compound with a methyl group but lacking the phenyl substitution.
Uniqueness
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
61211-99-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(3-methyl-3-phenyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(10-5-3-2-4-6-10)11(9-13)14-7-8-15-12/h2-6,11,13H,7-9H2,1H3 |
Clave InChI |
RKPMAQXONLAGBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OCCO1)CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


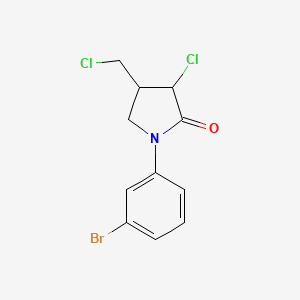
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
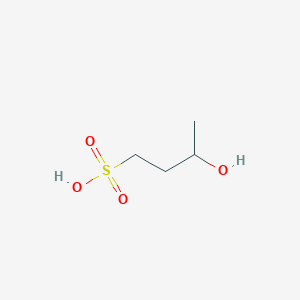
![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
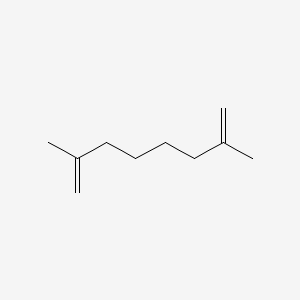
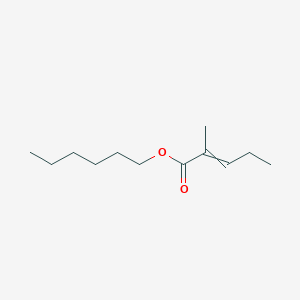
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
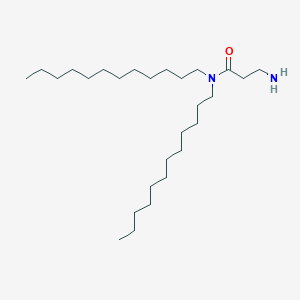
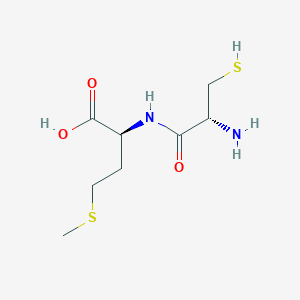
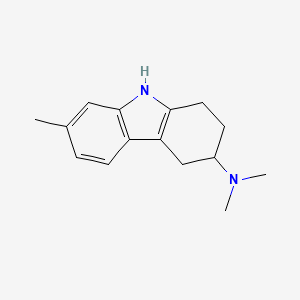
![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
